molecular formula C13H20N2O B8608117 2-methoxy-4-(2-pyrrolidin-1-ylethyl)aniline

2-methoxy-4-(2-pyrrolidin-1-ylethyl)aniline

Cat. No. B8608117
M. Wt: 220.31 g/mol
InChI Key: WHZFWTQHRPWSSZ-UHFFFAOYSA-N
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Patent
US08975250B2

Procedure details

0.41 g of palladium-on-charcoal and 4.1 g (64.32 mmol) of ammonium formate are added to a solution of 3.2 g (12.86 mmol) of the product prepared in step 24.2 in 120 mL of methanol, under argon, and the mixture is refluxed for 2 hours. After filtration, the filtrate is concentrated to dryness to give 2.6 g of the expected product in the form of a light-brown solid, which is used as obtained in the following step. Yield=92%.
Quantity
4.1 g
Type
reactant
Reaction Step One
Name
product
Quantity
3.2 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Quantity
0.41 g
Type
catalyst
Reaction Step One
Yield
92%

Identifiers

REACTION_CXSMILES
C([O-])=O.[NH4+].[CH3:5][O:6][C:7]1[CH:8]=[C:9]([CH2:16][CH2:17][N:18]2[CH2:22][CH2:21][CH2:20][CH2:19]2)[CH:10]=[CH:11][C:12]=1[N+:13]([O-])=O>CO.[Pd]>[CH3:5][O:6][C:7]1[CH:8]=[C:9]([CH2:16][CH2:17][N:18]2[CH2:22][CH2:21][CH2:20][CH2:19]2)[CH:10]=[CH:11][C:12]=1[NH2:13] |f:0.1|

Inputs

Step One
Name
Quantity
4.1 g
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Name
product
Quantity
3.2 g
Type
reactant
Smiles
COC=1C=C(C=CC1[N+](=O)[O-])CCN1CCCC1
Name
Quantity
120 mL
Type
solvent
Smiles
CO
Name
Quantity
0.41 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is refluxed for 2 hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
After filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated to dryness

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C=CC(=C1)CCN1CCCC1)N
Measurements
Type Value Analysis
AMOUNT: MASS 2.6 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 91.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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